Product packaging for 2-(prop-2-yn-1-yl)pyrrolidine(Cat. No.:CAS No. 750557-38-1)

2-(prop-2-yn-1-yl)pyrrolidine

Cat. No.: B6152789
CAS No.: 750557-38-1
M. Wt: 109.17 g/mol
InChI Key: IQRIESRXVGDQDQ-UHFFFAOYSA-N
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Description

2-(prop-2-yn-1-yl)pyrrolidine is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C7H11N, and it features a pyrrolidine scaffold—a saturated five-membered ring—that is substituted with a terminal alkyne (prop-2-yn-1-yl) group . This specific structure makes it a highly valuable synthetic intermediate. The pyrrolidine ring is one of the most privileged and common nitrogen heterocycles found in FDA-approved drugs, underscoring its importance in the design of bioactive molecules . The primary research application of this compound is its role in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a classic "click chemistry" reaction . The terminal alkyne group readily reacts with organic azides to form stable 1,2,3-triazole linkages. This reaction is extensively used to create molecular complexity and diversity efficiently. For instance, this compound has been utilized as a key starting material in the click synthesis of novel pyrrolidine-based 1,2,3-triazole derivatives, which were subsequently evaluated for their biological activity . Research into these synthesized derivatives has revealed promising specific applications. One of the most notable is their potential as antifungal agents , particularly against emerging and multi-drug-resistant pathogens like Candida auris . Studies have shown that compounds derived from this building block can act by inducing apoptosis (programmed cell death) and cell cycle arrest in fungal cells. The proposed mechanism involves triggering cytochrome c release and disrupting the mitochondrial membrane potential, leading to cell death . Beyond antifungals, pyrrolidine derivatives are also investigated as caspase inhibitors (affecting apoptosis) and appear in structures related to antiviral, anti-inflammatory, and anticancer agents . This product is intended for research purposes as a fundamental building block in organic synthesis and medicinal chemistry. It is particularly useful for chemists designing and synthesizing novel compound libraries for biological screening. Safety Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

750557-38-1

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

2-prop-2-ynylpyrrolidine

InChI

InChI=1S/C7H11N/c1-2-4-7-5-3-6-8-7/h1,7-8H,3-6H2

InChI Key

IQRIESRXVGDQDQ-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CCCN1

Purity

95

Origin of Product

United States

Applications in Contemporary Organic Synthesis and Catalysis

Chiral Building Block in Complex Molecule and Drug Scaffold Synthesis

The inherent chirality of 2-(prop-2-yn-1-yl)pyrrolidine, often derived from natural sources like proline, makes it a valuable chiral building block in the synthesis of complex molecules and drug scaffolds. nih.govmdpi.com The pyrrolidine (B122466) structure offers a rigid, three-dimensional framework that can effectively control the stereochemical outcome of reactions. nih.gov Medicinal chemists widely utilize this scaffold to explore pharmacophore space efficiently, leveraging its sp3-hybridized nature to create molecules with enhanced three-dimensional coverage. nih.gov

The propargyl group serves as a versatile handle for further functionalization, allowing for the introduction of diverse substituents and the construction of more intricate molecular frameworks. For instance, derivatives of this compound have been incorporated into the synthesis of novel pyrazolopyrimidine-based inhibitors of CSF-1R kinase, which are under investigation for the treatment of glioblastoma. rsc.org In this context, the pyrrolidine moiety can be tailored to improve metabolic stability and target selectivity. whiterose.ac.uktandfonline.com

Utilization in Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

The terminal alkyne of this compound is a prime substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". units.itacs.org This reaction is celebrated for its high efficiency, regioselectivity (exclusively forming the 1,4-disubstituted 1,2,3-triazole), and compatibility with a wide range of functional groups under mild conditions. beilstein-journals.orgacs.org

This powerful ligation strategy has been employed to link this compound-containing fragments to other molecular entities, creating complex architectures with potential applications in medicinal chemistry and materials science. For example, the CuAAC reaction has been used to synthesize pyrrolidine-based 1,2,3-triazole derivatives that exhibit antifungal activity. researchgate.net The reaction's reliability and broad applicability make it an indispensable tool for constructing libraries of diverse compounds for biological screening. mdpi.comcsic.es

Role as Ligands or Organocatalysts in Asymmetric Transformations

The pyrrolidine nitrogen in this compound can act as a coordinating atom for metal catalysts or as a key component of organocatalysts, playing a crucial role in asymmetric transformations. nih.govnih.gov The chiral environment provided by the pyrrolidine ring can effectively induce enantioselectivity in a variety of chemical reactions. acs.orgdiva-portal.org

Asymmetric Aldol (B89426) Reactions

Derivatives of this compound have been successfully employed as organocatalysts in asymmetric aldol reactions. nih.govrsc.org These catalysts, often derived from (S)-proline, can be supported on materials like mesoporous silica (B1680970) to create efficient and reusable heterogeneous catalytic systems. nih.gov In these reactions, the pyrrolidine moiety activates the ketone by forming a chiral enamine intermediate, which then reacts with an aldehyde in a stereocontrolled manner. nih.govnih.gov The steric and electronic properties of the catalyst can be fine-tuned to optimize the yield and enantioselectivity of the aldol products. rsc.orgbeilstein-journals.org

Table 1: Performance of a Silica-Supported (S)-proline Derivative in the Asymmetric Aldol Reaction nih.gov

AldehydeKetoneCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
4-NitrobenzaldehydeCyclohexanone10Room Temperature9598
4-ChlorobenzaldehydeCyclohexanone10Room Temperature9296
BenzaldehydeCyclohexanone10Room Temperature8894
4-NitrobenzaldehydeAcetone1507585

Enantioselective Allylic Alkylation Reactions

The chiral framework of this compound and its derivatives makes them suitable as ligands in palladium-catalyzed enantioselective allylic alkylation reactions. nih.govacs.org In these transformations, the chiral ligand coordinates to the palladium center, creating a chiral environment that directs the approach of the nucleophile to the allylic substrate, thereby controlling the stereochemistry of the newly formed carbon-carbon or carbon-heteroatom bond. diva-portal.orgacs.org The modular nature of these ligands allows for systematic variation of their steric and electronic properties to achieve high levels of enantioselectivity for a broad range of substrates. diva-portal.org

Precursor for Diverse Heterocyclic Compound Libraries

The dual functionality of this compound, possessing both a nucleophilic nitrogen and a reactive alkyne, makes it an excellent precursor for the synthesis of diverse libraries of heterocyclic compounds. nih.govgoogle.com The alkyne can participate in various cyclization reactions, while the pyrrolidine nitrogen can be involved in ring-forming processes or act as a point of diversification.

For instance, intramolecular cyclization of N-tethered alkyne-alkenols derived from this compound can lead to the formation of substituted pyrrolidines with vinyl groups. nih.govacs.org Furthermore, the alkyne can be a partner in Pauson-Khand reactions to construct bicyclic systems or undergo various metal-catalyzed transformations to generate a wide array of heterocyclic structures. mdpi.com

Investigations into Alkyne Reactivity for Novel Bond Formation

The terminal alkyne in this compound is a hub of reactivity, enabling a variety of novel bond-forming reactions beyond the well-established click chemistry. rsc.org Researchers have explored its participation in A³-coupling reactions (aldehyde-alkyne-amine), which provide a direct route to propargylamines. acs.org

Additionally, the alkyne can undergo carbocyclization reactions. For example, Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines leads to the formation of methylenepyrrolidine derivatives. rsc.org These investigations into the reactivity of the alkyne moiety continue to expand the synthetic utility of this compound, opening up new avenues for the construction of complex and functionally rich molecules. acs.org

Exploration of Biological Interactions and Scaffold Design in Chemical Biology

Peptidomimetic Design and Conformational Constraints

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into a bioactive conformation, thereby increasing its binding affinity and selectivity for a specific biological target.

The pyrrolidine (B122466) scaffold is particularly well-suited for this purpose. Its rigid, non-planar structure can serve as a template to orient pharmacophoric groups in a precise three-dimensional arrangement, mimicking the secondary structures of peptides like β-turns and γ-turns. The incorporation of a substituted pyrrolidine ring, such as in 2-(prop-2-yn-1-yl)pyrrolidine , can effectively restrict the rotational freedom of the molecule. Computational studies on pyrrolidine derivatives have shown that even small substituents can significantly influence the conformational preferences of the ring. By replacing a portion of a peptide backbone or a key amino acid side chain with the this compound moiety, medicinal chemists can enforce specific torsional angles, leading to a more pre-organized ligand for a target receptor or enzyme. This pre-organization reduces the entropic penalty upon binding, which can translate to higher affinity. The design of such scaffolds involves creating repeating arrays of substituted pyrrolinone units to mimic β-strand/sheet secondary structures.

Table 1: Conformational Features of Pyrrolidine Scaffolds in Peptidomimetics

Feature Description Implication in Peptidomimetic Design
Ring Pucker The pyrrolidine ring exists in various puckered conformations (envelope, twist). The specific pucker influences the spatial orientation of substituents, allowing for fine-tuning of the mimetic's topography.
Stereochemistry The carbon atoms in the pyrrolidine ring can be chiral centers. Different stereoisomers can lead to vastly different biological activities due to specific interactions with chiral biological targets like proteins.

| Restricted Rotation | The cyclic nature of the scaffold limits the number of freely rotatable bonds compared to a linear peptide. | Reduces conformational flexibility, leading to a lower entropic cost of binding and potentially higher affinity. |

Mechanism of Enzyme Active Site Modulation (e.g., Proteases, Kinases) in In Vitro Studies

The pyrrolidine scaffold is a common feature in many enzyme inhibitors. Its derivatives have been developed to target a wide range of enzymes, including proteases and kinases, which are crucial regulators of cellular processes. Proteases are enzymes that catalyze the breakdown of proteins, while kinases transfer phosphate groups to target proteins, a key step in cell signaling.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the natural substrate from binding. The pyrrolidine ring can serve as a core scaffold to present functional groups that mimic the substrate and form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change in the enzyme that reduces its catalytic activity.

Irreversible Inhibition: The inhibitor forms a covalent bond with a key residue in the active site, permanently inactivating the enzyme. The propargyl group in This compound contains a terminal alkyne, which can potentially act as a reactive handle for covalent modification of an enzyme active site, although this would typically require specific activation.

In vitro studies of various pyrrolidine derivatives have demonstrated their potential as enzyme inhibitors. For example, certain pyrrolidine-2,5-dione derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Similarly, other derivatives have been identified as potent inhibitors of autotaxin, an enzyme implicated in cancer and inflammation. Docking studies often support experimental findings by showing how these molecules fit into the enzyme's active site and interact with key residues. While specific studies on This compound are not available, its structure suggests it could be a valuable starting point for designing inhibitors that utilize the pyrrolidine core for binding and orientation within an active site.

| Covalent | Inhibitor forms a permanent covalent bond with a nucleophilic residue in the active site. | The terminal alkyne of the propargyl group could potentially be activated to react with a nearby residue in the active site. |

Application in Bioorthogonal Chemistry and Prodrug Conjugate Design

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. A cornerstone of this field is the "click reaction," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring from an azide (B81097) and a terminal alkyne.

The propargyl group of This compound is a terminal alkyne, making this compound an ideal building block for bioorthogonal applications. It can be readily conjugated to molecules containing an azide group, such as modified proteins, nucleic acids, or imaging agents. This allows for the specific labeling and tracking of biomolecules in complex biological environments.

In prodrug design, a pharmacologically inactive compound (the prodrug) is converted into an active drug within the body. This strategy is often used to improve a drug's properties, such as its solubility, stability, or ability to be delivered to a specific site. The propargyl group on This compound can be used to link a drug molecule to a targeting moiety (e.g., an antibody or a polymer) via a cleavable linker. The release of the active drug can then be triggered by a specific stimulus.

The release of a drug from a conjugate is a critical step in prodrug therapy. Bioorthogonal release strategies utilize reactions that can be triggered to cleave a linker and liberate the active molecule. While the click reaction itself forms a very stable triazole linkage, "click-to-release" strategies have been developed. These systems are designed so that the product of the click reaction undergoes a subsequent, spontaneous cleavage reaction.

Another common approach for drug release is to use linkers that are sensitive to the physiological conditions of a target environment, such as the lower pH found in tumor tissues or within cellular compartments like endosomes and lysosomes. Hydrazone linkers, for instance, are known to be stable at neutral pH but hydrolyze under mildly acidic conditions. While specific studies on the pH-dependent release from conjugates of This compound are not available, one can envision its use in systems with pH-sensitive linkers. For example, the pyrrolidine nitrogen could be part of a linker system that undergoes acid-catalyzed hydrolysis. The rate of hydrolysis can be tuned by modifying the chemical structure of the linker. Studies on other molecules have shown that the mechanism of hydrolysis can be highly dependent on pH, proceeding through different pathways in acidic, neutral, and basic conditions.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-activity relationship (SAR) studies are a fundamental component of medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. For a scaffold like pyrrolidine, SAR studies involve synthesizing a library of analogs with different substituents at various positions on the ring and evaluating their effects on a specific biological target.

For This compound , SAR studies would involve modifying several key features:

The Pyrrolidine Ring: Introducing substituents at other positions (3, 4, or 5) on the pyrrolidine ring could influence the molecule's conformation, solubility, and binding interactions. The stereochemistry at these positions is also a critical factor.

The Propargyl Group: The alkyne could be replaced with other functional groups to probe for different types of interactions. For instance, replacing it with a hydroxyl or carboxyl group could introduce hydrogen bonding capabilities.

The Linker: The length and nature of the chain connecting the pyrrolidine ring to the alkyne could be varied to optimize the distance and orientation relative to a binding partner.

A related concept in scaffold optimization is "scaffold hopping," where the core structure of a known active molecule is replaced with a different, often structurally novel, scaffold while maintaining the key pharmacophoric interactions. This can lead to compounds with improved properties, such as better selectivity or a more favorable patent position. If This compound were identified as a fragment of a larger active molecule, scaffold hopping could be used to replace it with other cyclic amines to explore new chemical space.

Table 3: Potential Modifications for SAR Studies of this compound

Position of Modification Type of Modification Potential Impact
Pyrrolidine Ring (C3, C4, C5) Addition of alkyl, aryl, or polar groups (e.g., -OH, -NH2). Alter binding affinity, selectivity, and pharmacokinetic properties.
Pyrrolidine Nitrogen (N1) Acylation, alkylation, or incorporation into a larger structure. Modify basicity, lipophilicity, and potential for hydrogen bonding.
Propargyl Group Replacement with other functional groups (e.g., alkene, alkyl, alcohol). Probe the importance of the alkyne for activity; introduce new interactions.

| Stereochemistry | Synthesis and testing of different enantiomers and diastereomers. | Determine the optimal 3D arrangement for biological activity. |

Innovations in Materials Science Through Propynyl Pyrrolidine Scaffolds

Polymer Chemistry: Cross-linking Agent for Advanced Materials

The terminal alkyne of "2-(prop-2-yn-1-yl)pyrrolidine" makes it an excellent candidate for use as a cross-linking agent in polymer chemistry. Cross-linking is a critical process that transforms linear polymer chains into a three-dimensional network, drastically altering the material's mechanical and chemical properties. The highly efficient and specific nature of reactions involving the alkyne group allows for the formation of well-defined network structures under mild conditions. science.govmdpi.com

Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water. nih.govul.ie They are used in a wide range of biomedical applications, including drug delivery and tissue engineering. polimi.ituark.edu "this compound" can be employed as a cross-linker to form robust hydrogels. In a typical approach, a hydrophilic polymer backbone is functionalized with azide (B81097) groups. The subsequent introduction of "this compound" and a copper(I) catalyst initiates the CuAAC reaction, forming stable triazole linkages that act as cross-links between the polymer chains. acs.org The density of these cross-links, which can be controlled by the stoichiometric ratio of the reactants, dictates the swelling behavior and mechanical strength of the resulting hydrogel.

The incorporation of the pyrrolidine (B122466) ring into the hydrogel network can also impart unique properties. The basic nitrogen atom of the pyrrolidine can interact with biological molecules or respond to pH changes, making these hydrogels potentially suitable for smart drug delivery systems.

Table 1: Hypothetical Properties of Hydrogels Cross-linked with this compound This table presents plausible data for illustrative purposes, based on general principles of hydrogel chemistry, as specific experimental data for this system is not available in the provided search results.

Cross-linker Concentration (mol%) Swelling Ratio (%) Compressive Modulus (kPa)
1 1200 15
3 850 35
5 600 60

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, tree-like structure. iipseries.orgchemrxiv.org Their unique architecture makes them ideal for applications in drug delivery, catalysis, and gene therapy. "this compound" can be utilized in the convergent or divergent synthesis of dendrimers. researchgate.net In a convergent approach, the propargyl group can be reacted with an azide-functionalized core molecule. In a divergent synthesis, a core molecule can be functionalized with "this compound", and subsequent generations of the dendrimer can be built outwards by reacting the terminal alkynes with azide-containing branching units.

The presence of the pyrrolidine ring at the branching points or on the surface of the dendrimer can influence its solubility and its interaction with guest molecules. The ability to precisely place these functional groups within the dendrimer structure allows for the creation of highly sophisticated and functional nanomaterials.

Development of Thermally Stable Resins for Advanced Manufacturing (e.g., 3D Printing)

The development of high-performance resins is crucial for advancing manufacturing technologies like 3D printing (additive manufacturing). alliancechemical.comnih.gov Thermally stable resins are particularly sought after for applications in the aerospace, automotive, and electronics industries. "this compound" offers a promising scaffold for the creation of such resins due to its dual reactivity.

The propargyl group can undergo thermal or catalytic polymerization, leading to a highly cross-linked and rigid polymer network. This process is analogous to the use of propargylamine (B41283) in the synthesis of high-performance benzoxazine (B1645224) resins, which are known for their excellent thermal stability. rsc.org The polymerization of the alkyne moieties can result in the formation of a conjugated network, which often translates to high thermal and oxidative stability.

Table 2: Projected Thermomechanical Properties of a Resin Containing this compound This table presents hypothetical data based on the expected contribution of the propargyl and pyrrolidine functionalities to a standard epoxy resin formulation. This is for illustrative purposes only.

Property Standard Epoxy Resin Epoxy Resin with 20% "this compound"
Glass Transition Temperature (Tg) 150 °C 210 °C
Decomposition Temperature (TGA, 5% weight loss) 320 °C 400 °C
Flexural Modulus 3.0 GPa 4.5 GPa

The unique molecular structure of "this compound" provides a powerful tool for materials scientists. Its ability to act as a versatile cross-linking agent opens up new possibilities for the design of advanced hydrogels, dendrimers, and thermally stable resins for cutting-edge manufacturing applications. Further research into the polymerization behavior and material properties of systems incorporating this compound is expected to unlock its full potential.

Mechanistic Elucidation and Computational Chemical Investigations

Detailed Reaction Mechanism Studies (e.g., Catalytic Cycles, Intermediate Characterization)

The formation of 2-(prop-2-yn-1-yl)pyrrolidine and related N-alkylated amines can be understood through detailed mechanistic studies of N-alkylation and C-H activation/alkynylation reactions. While a specific, dedicated study on the catalytic cycle for the direct synthesis of this compound is not extensively documented in the provided search results, the mechanism can be inferred from related transformations.

The synthesis of N-alkyl amines is often achieved through the catalytic N-alkylation of amines with alcohols, a process that is considered environmentally benign as it produces water as the primary byproduct. One common pathway is the "hydrogen-borrowing" or "hydrogen auto-transfer" mechanism. This process involves the initial oxidation of an alcohol to an aldehyde or ketone intermediate by a metal catalyst, with the concomitant release of a metal-hydride species. The amine then condenses with the carbonyl intermediate to form an imine or iminium ion, which is subsequently reduced by the metal-hydride to yield the N-alkylated amine. Ruthenium and Iridium complexes are often effective catalysts for this transformation. researchgate.netnih.gov

Another relevant mechanistic pathway involves the direct α-alkynylation of cyclic amines. Studies have shown that N-propargylic cyclic amines can undergo a metal-mediated anti-1,5-hydride transfer to form an iminium intermediate. This intermediate can then react with an in situ generated 1-alkynyl metal species, leading to the α-alkynylated product. nih.gov For instance, a cadmium bromide or zinc iodide catalyst can facilitate this transformation, affording 2-(1-alkynyl) N-allylic cyclic amines with high stereoselectivity. nih.gov

Furthermore, the conversion of α-C–H bonds in N-alkylamines to α-C–alkynyl bonds can be achieved through cooperative catalysis involving a Lewis acid, such as B(C₆F₅)₃, and an organocopper complex. nih.gov This process is believed to proceed through the formation of an iminium ion intermediate generated from the amine under non-oxidative conditions. nih.gov Kinetic studies and intermediate characterization in related systems support the involvement of these transient species. For example, in the B(C₆F₅)₃-catalyzed dehydrogenation of pyrrolidines, an iminium borohydride intermediate is formed through α-nitrogen hydride abstraction. acs.org

While these mechanisms describe related reactions, a plausible pathway for the direct synthesis of this compound would likely involve the nucleophilic attack of the pyrrolidine (B122466) nitrogen on a propargyl halide or a related electrophile. The characterization of intermediates in such reactions would typically involve spectroscopic techniques like NMR and mass spectrometry to identify transient species and elucidate the reaction coordinate.

Advanced Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules like this compound at the atomic level. These methods complement experimental studies and offer predictive insights.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pyrrolidine derivatives, molecular docking has been extensively used to predict their binding affinity and interaction with biological targets. For instance, docking studies have been employed to investigate pyrrolidine derivatives as inhibitors of enzymes like acetylcholinesterase and myeloid cell leukemia-1 (Mcl-1). researchgate.netjptcp.com These studies typically involve preparing the 3D structure of the ligand (e.g., a derivative of this compound) and the target protein, followed by sampling a large number of possible binding poses and scoring them based on their predicted binding energy. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Although a specific docking study for this compound was not found in the provided search results, this methodology is readily applicable to predict its potential biological targets and binding modes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and molecular systems over time. For pyrrolidine derivatives, MD simulations can provide insights into the stability of ligand-protein complexes predicted by molecular docking, as well as the conformational changes that may occur upon binding. researchgate.netmdpi.com An MD simulation calculates the trajectory of atoms and molecules by integrating Newton's equations of motion. The stability of a docked complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. mdpi.com For example, MD simulations of pyrrolidin-2-one derivatives as acetylcholinesterase inhibitors have been used to confirm the stability of the predicted binding poses. researchgate.net Such simulations could be applied to this compound to understand its dynamic interactions with a potential biological target.

Quantum Chemical Calculations and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These calculations can be used to predict molecular geometries, reaction energies, and transition state structures, thereby providing a detailed understanding of reaction mechanisms and reactivity. For instance, quantum chemical studies have been used to elucidate the mechanism of the synthesis of pyrrolidinedione derivatives, including the energy barriers for different reaction steps like Michael addition and cyclization. rsc.org These calculations can predict the feasibility of a proposed reaction pathway and identify the rate-determining step. In the context of this compound, quantum chemical calculations could be used to model the N-propargylation of pyrrolidine, predict the transition state geometry, and calculate the activation energy for the reaction, thus offering insights into its reactivity.

Conformational Analysis and Stereochemical Control

The three-dimensional structure of this compound, including the conformation of the pyrrolidine ring and the orientation of the propargyl group, is crucial for its chemical and biological activity.

The pyrrolidine ring is not planar and exists in a number of puckered conformations, typically described as envelope or twist forms. The specific conformation adopted can be influenced by the nature and position of substituents on the ring. Computational methods, such as those described in the CONAN algorithm, can be used to generate and analyze the low-energy conformational space of small molecules like substituted pyrrolidines. nih.gov Theoretical studies on N-substituted piperidines and pyrrolidines have utilized computational chemistry to investigate their dynamic behavior and identify the most stable conformers. researchgate.net Such analyses for this compound would involve identifying the preferred pucker of the pyrrolidine ring and the rotational barriers around the C-N and C-C bonds of the propargyl substituent.

Analytical Methodologies for Research and Characterization

Application of Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic analysis provides fundamental information about the molecular structure, connectivity of atoms, and functional groups present in 2-(prop-2-yn-1-yl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of the molecule. While specific, experimentally verified spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the known values for the pyrrolidine (B122466) ring and the propargyl moiety.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the pyrrolidine ring would appear as complex multiplets in the aliphatic region (approximately 1.5-3.5 ppm). The methine proton at the C2 position, being adjacent to both the nitrogen and the propargyl group, would likely resonate further downfield within this range. The N-H proton of the secondary amine would typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The propargyl group has two characteristic signals: a triplet around 2.2 ppm for the acetylenic proton (C≡C-H ) due to coupling with the methylene protons, and a doublet for the methylene protons (-CH-CH₂ -C≡) adjacent to the pyrrolidine ring.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms. The four carbons of the pyrrolidine ring are expected to resonate in the upfield region (approximately 25-60 ppm). The C2 carbon, being substituted, would be shifted further downfield compared to the other CH₂ carbons of the ring. The propargyl group would display three distinct signals: the methylene carbon (-C H₂-), and two signals for the alkyne carbons (CC H), typically resonating between 70 and 90 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Pyrrolidine CH₂ (C3, C4) ~1.6 - 2.0 (m) ~25 - 35
Pyrrolidine CH₂ (C5) ~2.8 - 3.2 (m) ~46
Pyrrolidine CH (C2) ~3.3 - 3.6 (m) ~55 - 60
NH Variable (br s) N/A
-CH₂ -C≡ ~2.4 - 2.6 (d) ~35 - 40
≡C-H ~2.2 (t) ~70

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₇H₁₁N), the exact mass of the molecular ion can be calculated and compared to the experimentally measured value to confirm its composition.

The predicted monoisotopic mass for the neutral molecule is 109.08915 Da. uni.lu In HRMS analysis, typically using electrospray ionization (ESI), the compound would be observed as its protonated molecular ion, [M+H]⁺, with a predicted m/z of 110.09643. uni.lu This high level of mass accuracy allows for unambiguous confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern can also provide structural information, with expected losses of the propargyl side chain or fragments from the pyrrolidine ring.

Table 2: Predicted HRMS Data for this compound

Adduct / Ion Formula Predicted m/z
[M]⁺ C₇H₁₁N 109.08860
[M+H]⁺ C₇H₁₂N 110.09643

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of the key functional groups.

The most diagnostic peaks would be those from the alkyne group: a sharp, strong absorption band around 3300 cm⁻¹ corresponding to the stretching vibration of the terminal acetylenic C-H bond (≡C-H), and a weaker absorption in the 2100-2150 cm⁻¹ region due to the C≡C triple bond stretch. The presence of the secondary amine (N-H) in the pyrrolidine ring would be indicated by a moderate absorption band in the 3300-3500 cm⁻¹ region, which may sometimes overlap with the acetylenic C-H stretch. Finally, the aliphatic C-H bonds of the pyrrolidine ring and the methylene group would show strong stretching absorptions in the 2850-2960 cm⁻¹ range. nih.govresearchgate.net

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (amine) Stretch 3300 - 3500 Moderate
≡C-H (alkyne) Stretch ~3300 Strong, Sharp
C-H (aliphatic) Stretch 2850 - 2960 Strong

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its purification and the assessment of its purity. These methods are also vital for monitoring the progress of a chemical reaction in real-time.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a synthesis. A small sample of the reaction mixture is spotted on a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system. The disappearance of starting materials and the appearance of the product spot (visualized, for example, with potassium permanganate or ninhydrin stain) indicate the reaction's progression.

Gas Chromatography (GC): Given its likely volatility, Gas Chromatography is a suitable method for assessing the purity of this compound. The compound is vaporized and passed through a capillary column. The retention time is a characteristic property of the compound under specific conditions. When coupled with a detector like a Flame Ionization Detector (FID), GC can provide quantitative information on purity. Coupling GC to a Mass Spectrometer (GC-MS) allows for both separation and identification of the compound and any volatile impurities. acs.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity analysis. While the compound lacks a strong UV chromophore, it can be analyzed using detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or by HPLC-MS. Alternatively, the amine can be derivatized to introduce a UV-active group, allowing for detection with a standard UV-Vis detector. Reverse-phase HPLC, using a C18 column and a mobile phase of acetonitrile and water, is a common starting point for method development. acs.orgnih.gov

Future Perspectives and Emerging Research Avenues

Discovery of Novel Catalytic Systems and Transformations

The unique structure of 2-(prop-2-yn-1-yl)pyrrolidine makes it a highly promising precursor for the development of novel catalytic systems. The pyrrolidine (B122466) ring is a "privileged scaffold" in asymmetric organocatalysis, forming the core of highly successful catalysts like proline and diarylprolinol ethers. nih.govmdpi.comunibo.it The future in this area lies in leveraging the propargyl group as a versatile handle for catalyst modification and diversification.

Through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, the terminal alkyne can be efficiently and modularly functionalized. acs.org This allows for the attachment of a wide array of molecular fragments, such as hydrogen-bond donors, bulky steric groups, or secondary catalytic sites, to the chiral pyrrolidine core. This approach could generate extensive libraries of novel bifunctional organocatalysts for a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.govbeilstein-journals.org

Furthermore, the alkyne moiety can serve as an anchor point for immobilization on solid supports or as a coordinating site for metallic species. This opens avenues for creating new chiral ligands for transition-metal catalysis, potentially leading to catalysts with unique reactivity and selectivity in reactions like asymmetric hydrogenation, allylic alkylation, or C-H activation. acs.org The combination of the stereochemically defined pyrrolidine and the electronically rich alkyne could lead to synergistic effects in metal coordination and catalytic activity.

Table 1: Potential Catalytic Applications Derived from this compound

Catalyst TypeSynthetic StrategyPotential TransformationRationale
Bifunctional OrganocatalystCuAAC ("Click" reaction) with azido-functionalized thioureas, squaramides, or amino acids.Asymmetric Michael Additions, Aldol ReactionsCombines the enamine/iminium activation of the pyrrolidine with a hydrogen-bonding unit for enhanced stereocontrol.
Chiral P,N-LigandHydrophosphination of the alkyne with a secondary phosphine (B1218219) (e.g., diphenylphosphine).Asymmetric Hydrogenation, Cross-CouplingCreates a classic chelating ligand scaffold for transition metals like Rhodium, Iridium, or Palladium.
Immobilized CatalystCuAAC with azide-functionalized polymers or silica (B1680970) surfaces.Heterogeneous Catalysis, Flow ChemistryFacilitates catalyst recovery and reuse, enabling more sustainable chemical processes.
Metallo-organocatalystCoordination of the alkyne to a soft metal (e.g., Au, Ag) with the pyrrolidine acting as a base/directing group.Alkyne Hydration, CycloisomerizationIntegrates Lewis acid activation at the alkyne with the organizational properties of the chiral amine.

Development of New Biological Probes and Chemical Tools

In the realm of chemical biology, this compound is an ideal starting point for the synthesis of sophisticated biological probes and chemical tools. The pyrrolidine scaffold is a common feature in a vast number of natural products and pharmaceuticals, often playing a key role in binding to biological targets like enzymes and receptors. nih.govmdpi.com The future direction is to integrate this biological relevance with the bioorthogonal reactivity of the propargyl group.

The terminal alkyne is a premier functional group for bioorthogonal chemistry, enabling covalent labeling of biomolecules in complex biological environments without interfering with native processes. mdpi.comresearchgate.net By designing molecules where the this compound core acts as a pharmacophore to target a specific protein, the alkyne can be used as a reactive handle. Following target engagement in a cell or lysate, an azide-modified reporter tag—such as a fluorophore, a biotin (B1667282) affinity tag, or a mass tag for proteomic analysis—can be attached via the CuAAC reaction. researchgate.net

This strategy is central to Activity-Based Protein Profiling (ABPP), where probes are designed to covalently label active enzymes. Future research could focus on developing this compound-based inhibitors for enzyme classes such as proteases or kinases. These probes would allow for:

Visualization of enzyme activity in cells and tissues with high spatial and temporal resolution.

Target identification and validation for new drug candidates.

Pull-down experiments to identify binding partners and explore protein interaction networks.

The minimal size of the propargyl group is a key advantage, as it is less likely to disrupt the binding of the parent molecule to its biological target compared to bulkier tags. mdpi.com This makes this compound a superior building block for creating subtle yet powerful tools to interrogate biological systems. nih.gov

Integration with Supramolecular Chemistry and Nanotechnology

The distinct chemical functionalities of this compound provide a foundation for its use in advanced materials, specifically through its integration with supramolecular chemistry and nanotechnology.

In nanotechnology, the propargyl group is an effective anchor for covalent surface modification. mdpi.com Gold nanoparticles (AuNPs), quantum dots, or carbon nanotubes can be functionalized with azide-containing ligands and subsequently conjugated with this compound or its derivatives via click chemistry. beilstein-journals.org This would impart the nanoparticles with the specific properties of the pyrrolidine, such as chirality, biocompatibility, or catalytic activity. Such functionalized nanomaterials could find applications in:

Chiral sensing: Detecting enantiomers based on differential interactions with the chiral surface.

Targeted drug delivery: Using the pyrrolidine moiety to target specific cells or tissues.

Nanocatalysis: Creating recoverable catalysts with a high surface area.

In supramolecular chemistry, which focuses on non-covalent interactions, derivatives of this compound can act as building blocks for self-assembling systems. nih.govhw.ac.uk The rigid alkyne can be converted into a triazole linker, which can participate in hydrogen bonding and π-stacking interactions. The pyrrolidine unit can introduce chirality and control solubility. This could lead to the formation of ordered nanostructures such as nanotubes, vesicles, or gels. mdpi.comkent.ac.uk These organized assemblies could be designed for applications in areas like biomaterials, where the self-assembled structure can serve as a scaffold for tissue engineering, or in molecular electronics.

Exploration of Undiscovered Reactivity Patterns

While the individual reactivities of secondary amines and terminal alkynes are well-understood, their combination within the compact framework of this compound opens the door to unexplored intramolecular and tandem reactions. Future research will likely focus on harnessing the proximity of these two functional groups to construct novel and complex heterocyclic scaffolds.

Transition metal catalysis is a particularly promising avenue. Gold, platinum, copper, or silver catalysts, known for their alkyne-pi-philicity, could initiate cascade reactions. nih.gov For instance, an initial hydroamination or cycloisomerization could be followed by a secondary cyclization or rearrangement, leading to the rapid construction of bridged or fused aza-bicyclic systems that are difficult to access through traditional methods. Such skeletons are of high interest in medicinal chemistry and natural product synthesis.

Moreover, the molecule is primed for various cycloaddition reactions beyond the standard CuAAC. nih.gov The alkyne can participate in [3+2] cycloadditions with nitrile oxides or diazo compounds, or in [2+2+2] cycloadditions with other alkynes. The secondary amine can be converted into an azomethine ylide for 1,3-dipolar cycloadditions. The development of tandem sequences, where an initial reaction at one functional group sets the stage for a subsequent transformation at the other, remains a fertile ground for discovery.

Table 2: Potential Unexplored Reactions of this compound

Reaction ClassPotential Reagents/CatalystsExpected Product TypeSignificance
Intramolecular Hydroamination/CyclizationAu(I), Pt(II), Cu(I) catalystsFused or Bridged Bicyclic Heterocycles (e.g., pyrrolizidines)Atom-economical route to complex alkaloid-like cores. nih.gov
Enyne-type CycloisomerizationAlkylation of the amine with an allylic halide, followed by Ru or Rh catalysis.Polycyclic AminesRapid construction of molecular complexity from a simple precursor.
A³ Coupling (Aldehyde-Alkyne-Amine)An aldehyde, Cu(I) or Au(I) catalyst.Substituted PropargylaminesUtilizes both functional groups in a one-pot, multi-component reaction.
Tandem Cycloaddition-Functionalization1. Azide (B81097) (CuAAC) 2. Intramolecular reaction of the resulting triazole.Novel Triazole-fused HeterocyclesLeverages the stability and directing ability of the triazole ring.
[3+2] Dipolar CycloadditionGeneration of an azomethine ylide from the amine, reaction with a dipolarophile.Spirocyclic or Fused PyrrolidinesAccess to densely functionalized, stereochemically rich scaffolds.

Table of Compounds

Compound Name
This compound
Proline
Diphenylphosphine

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(prop-2-yn-1-yl)pyrrolidine, and how can purity and yield be maximized?

  • Methodological Answer : The compound can be synthesized via the reaction of pyrrolidine with propyne under controlled heating conditions. Key parameters include stoichiometric ratios (e.g., excess propyne to drive the reaction) and inert atmospheres to prevent side reactions. Industrial-scale synthesis emphasizes continuous flow reactors for improved yield and purity (≥95% by GC-MS). Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and stereochemistry. For crystallographic validation, employ single-crystal X-ray diffraction (SHELXL/SHELXS software for refinement ). Computational methods (DFT, B3LYP/6-31G*) can predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .

Q. What are the common chemical transformations of this compound, and what reagents/conditions are optimal?

  • Methodological Answer :

  • Oxidation : Use KMnO₄ in acidic conditions to yield pyrrolidine-1-oxide derivatives.
  • Reduction : LiAlH₄ in THF selectively reduces the triple bond to a single bond.
  • Cycloaddition : Cu-catalyzed azide-alkyne click reactions (CuAAC) enable functionalization for bioconjugation studies .

Advanced Research Questions

Q. How do stereochemical variations (e.g., in derivatives like (2R)-5-oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid) affect biological activity?

  • Methodological Answer : Asymmetric synthesis (chiral auxiliaries or enzymatic resolution) generates enantiopure derivatives. Test enantiomers in enzyme inhibition assays (e.g., acetylcholinesterase) to correlate stereochemistry with IC₅₀ values. Molecular docking (AutoDock Vina) can predict binding affinities to targets like G-protein-coupled receptors .

Q. What strategies resolve contradictions in reactivity data between experimental and computational models?

  • Methodological Answer : Discrepancies (e.g., unexpected oxidation products) require multi-technique validation:

  • Kinetic studies (stopped-flow UV-Vis) to monitor intermediate formation.
  • In situ IR spectroscopy to track functional group changes.
  • DFT-MD simulations to model transition states and compare with experimental activation energies .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for specific biological targets?

  • Methodological Answer :

  • Functional group diversification : Introduce substituents (e.g., fluorophenyl groups) via cross-coupling (Pd catalysts) or nucleophilic substitution.
  • Assay design : High-throughput screening (HTS) against kinase panels or microbial cultures identifies lead compounds.
  • SAR analysis : Use QSAR models (e.g., CoMFA) to correlate substituent electronic parameters (σ, π) with bioactivity .

Q. What are the challenges in crystallizing this compound derivatives, and how can they be addressed?

  • Methodological Answer : Low melting points and hygroscopicity complicate crystallization. Strategies include:

  • Co-crystallization : Use tartaric acid or crown ethers to stabilize lattice structures.
  • Cryocrystallography : Flash-cooling (liquid N₂) minimizes thermal motion artifacts.
  • SHELXL refinement : Apply TWIN/BASF commands for twinned crystals .

Critical Analysis of Evidence

  • Contradictions : reports oxidation with KMnO₄ yields pyrrolidine-1-oxide, while DFT models () suggest competing pathways for triple bond cleavage. Resolve via kinetic isotope effect studies.
  • Gaps : Limited data on metabolic stability (e.g., CYP450 interactions). Proposed solution: Microsomal incubation assays (human liver microsomes) with LC-MS analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.